molecular formula C15H26N2O3S B2749820 Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate CAS No. 1448077-16-4

Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2749820
CAS RN: 1448077-16-4
M. Wt: 314.44
InChI Key: CXLXXTIVXDYIKF-UHFFFAOYSA-N
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Description

Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate has been widely studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to modulate the activity of certain neurotransmitters, such as dopamine and glutamate, which play a role in neurodegenerative disorders.
Biochemical and Physiological Effects:
Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate is its potential as a multi-targeted therapeutic agent for various diseases. It has also been found to have low toxicity and good bioavailability. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are many future directions for the study of Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets. Another area of research could involve optimizing the synthesis method to improve the yield and scalability of the compound. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans for the treatment of various diseases.

Synthesis Methods

Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of piperidine-1-carboxylic acid with cyclopentylthiol and subsequent amidation with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester. The final step involves the removal of the protecting groups to obtain the desired compound.

properties

IUPAC Name

methyl 4-[[(2-cyclopentylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S/c1-20-15(19)17-8-6-12(7-9-17)10-16-14(18)11-21-13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLXXTIVXDYIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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